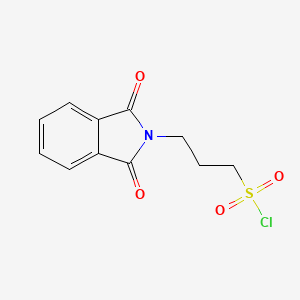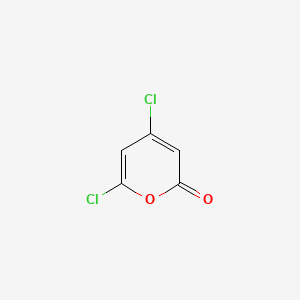![molecular formula C13H17N3O2S B2629681 6-butyl-5-mercapto-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 899748-24-4](/img/structure/B2629681.png)
6-butyl-5-mercapto-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “6-butyl-5-mercapto-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione” belongs to the class of organic compounds known as pyrido[2,3-d]pyrimidines . These are aromatic heterocyclic compounds containing a pyridine ring fused to a pyrimidine ring. Pyrido[2,3-d]pyrimidines are derivatives of pyrimidine and have a similar structure but with one carbon replaced by a nitrogen .
Molecular Structure Analysis
The molecular structure of this compound would likely consist of a pyrido[2,3-d]pyrimidine core with additional functional groups attached at the 6, 5, and 1,3 positions. The 6 position would have a butyl group, the 5 position a mercapto group, and the 1,3 positions dimethyl groups .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, similar compounds have been involved in acylation reactions with chloroacetyl chloride, which yielded respective derivatives . These products were cyclized to two different rings by the reaction with potassium isothiocyanate .Applications De Recherche Scientifique
Synthetic Applications
Research has shown that derivatives of pyrimidine, including compounds related to the structure of interest, serve as key intermediates in the facile construction of substituted pyrimidines and pyrimidinones. These compounds are synthesized through reactions involving amino pyrimidines with other aromatic or heterocyclic amines, aldehydes, and diketones, leading to a variety of heterocyclic ring systems with potential biological activity (Hamama et al., 2012). The synthesis of pyrido[2,3-d]pyrimidines from amino-uracil and aldehydes also highlights the structural versatility and reactivity of pyrimidine derivatives, providing a pathway for creating new molecules with varying substituents and potential pharmacological properties (Azev et al., 2015).
Green Chemistry and Catalysis
The development of green synthetic methods for heterocyclic compounds emphasizes the importance of environmentally benign procedures. For example, the synthesis of dihydrofuropyrido[2,3-d]pyrimidines via organocatalyst-assisted domino reactions in water showcases an eco-friendly approach to constructing complex molecules from simple precursors, including pyrimidine derivatives (Ahadi et al., 2014). Similarly, employing nano Fe2O3@SiO2–SO3H as a catalyst for the synthesis of indeno[2′,1′:5,6]pyrido[2,3-d]pyrimidine derivatives underscores the role of nanomaterials in facilitating efficient and selective multicomponent reactions (Ghashang et al., 2017).
Structural and Spectral Analysis
The detailed structural and spectral analysis of pyrido[2,3-d]pyrimidine derivatives, as conducted through X-ray diffraction, NMR, UV-visible, and FT-IR spectroscopy, alongside computational studies, provides insights into the electronic structures, reactivity, and potential interactions of these molecules. This comprehensive understanding is crucial for tailoring compounds for specific applications, including drug design and material science (Ashraf et al., 2019).
Propriétés
IUPAC Name |
6-butyl-1,3-dimethyl-5-sulfanylidene-8H-pyrido[2,3-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2S/c1-4-5-6-8-7-14-11-9(10(8)19)12(17)16(3)13(18)15(11)2/h7H,4-6H2,1-3H3,(H,14,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXBSKSYBNQBRKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CNC2=C(C1=S)C(=O)N(C(=O)N2C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-butyl-5-mercapto-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(benzo[d][1,3]dioxol-5-yl)-5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxamide](/img/structure/B2629599.png)
![N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2629600.png)
![N-(5-chloro-2-methylphenyl)-2-(4-methoxyphenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2629603.png)
![4-((4-fluorobenzo[d]thiazol-2-yl)oxy)-N-(4-methoxyphenethyl)piperidine-1-carboxamide](/img/structure/B2629604.png)
![N-(4-isopropylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2629608.png)

![2-Cyclopropyl-4-[4-[[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidin-1-yl]pyrimidine](/img/structure/B2629610.png)
![1-(3-Chlorophenyl)-5-(2-oxo-2-pyrrolidin-1-ylethyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2629611.png)



![8,9-Dimethoxy-5-((3-nitrobenzyl)thio)-2-phenyl-[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2629618.png)
![N-(benzo[d]thiazol-2-yl)-2-((3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2629620.png)
![N-(benzo[d]thiazol-5-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2629621.png)